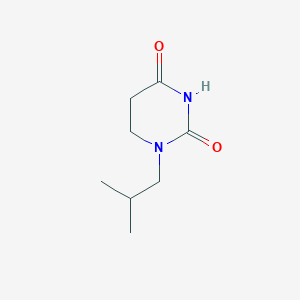
1-(2-Methylpropyl)dihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in ethanol as a solvent, using a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, often performed at room temperature, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods: In an industrial setting, the Biginelli reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidinones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
Scientific Research Applications
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Uniqueness: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis via the Biginelli reaction also offers advantages in terms of simplicity and efficiency .
Properties
CAS No. |
6640-08-0 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-methylpropyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)5-10-4-3-7(11)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
YNRKNLWUZNZMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


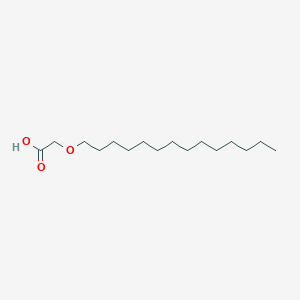
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
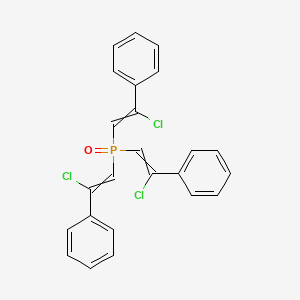


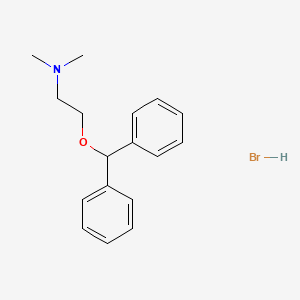


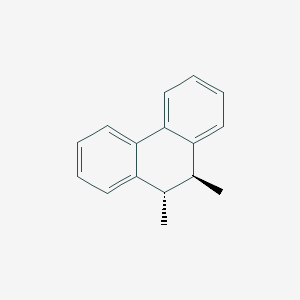
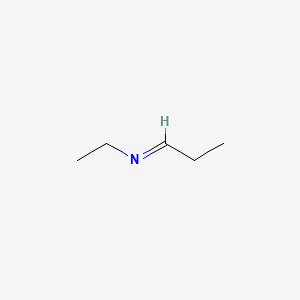


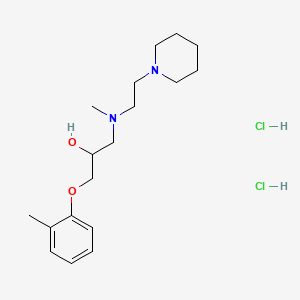
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
